1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c27-32(28,22-9-7-21(8-10-22)31-20-4-2-1-3-5-20)26-14-12-25(13-15-26)17-19-6-11-23-24(16-19)30-18-29-23/h1-11,16H,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNZRBLXAWEJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Attachment of the Benzodioxole to Piperazine: The benzodioxole moiety is then reacted with piperazine in the presence of a suitable base to form the intermediate compound.
Introduction of the Phenoxybenzenesulfonyl Group: The final step involves the sulfonylation of the intermediate with phenoxybenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones derived from the benzodioxole ring.
Reduction: Sulfides derived from the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Key Observations :
- The sulfonyl group in the target compound and ’s analog enhances polarity and hydrogen-bonding capacity compared to benzoyl or halogenated analogs .
- Phenoxy vs.
- Conformational Rigidity : Piperazine rings in benzodioxole-containing analogs adopt chair conformations, with equatorial benzodioxole substituents stabilizing crystal packing .
Physicochemical Properties
Physical properties vary significantly with substituent chemistry:
*Estimated based on molecular formula (C₂₄H₂₃N₂O₅S).
†Predicted using ChemDraw.
Trends :
- Halogenation (Cl, F) increases molecular weight and lipophilicity (higher LogP) .
- Sulfonyl vs. Benzoyl : Sulfonyl groups reduce LogP compared to benzoyl analogs due to higher polarity .
Pharmacological Activity
While direct data for the target compound are unavailable, structurally related piperazines exhibit diverse bioactivities:
Implications for Target Compound :
- The phenoxybenzenesulfonyl group may confer selectivity for sulfonamide-binding targets (e.g., carbonic anhydrases, tyrosine kinases) .
- Benzodioxole’s metabolic stability could prolong half-life compared to non-benzodioxole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
